molecular formula C10H12O2 B085829 2-Benzyl-1,3-dioxolane CAS No. 101-49-5

2-Benzyl-1,3-dioxolane

Cat. No.: B085829
CAS No.: 101-49-5
M. Wt: 164.2 g/mol
InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dioxolane, also known as phenylacetaldehyde ethylene acetal, is an organic compound with the molecular formula C10H12O2. It is a cyclic acetal derived from the condensation of phenylacetaldehyde and ethylene glycol. This compound is characterized by its stability and resistance to hydrolysis under neutral and basic conditions .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of phenylacetaldehyde , which suggests that it may interact with biological targets in a similar manner.

Mode of Action

It’s presumed that this compound could be hydrolyzed to form phenylacetaldehyde and ethylene glycol , indicating a potential interaction with enzymes or proteins that can catalyze this reaction.

Biochemical Pathways

Given its potential to be hydrolyzed into phenylacetaldehyde and ethylene glycol , it might be involved in metabolic pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (115-120 °c/12 mmhg) and density (11 g/mL at 25 °C) suggest that it could have significant bioavailability .

Result of Action

It’s known to emit acrid smoke and irritating fumes when heated to decomposition , suggesting that it could potentially cause cellular damage under certain conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-1,3-dioxolane. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and skin or eye contact . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-1,3-dioxolane can be synthesized through the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol. The reaction typically employs a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid or zirconium tetrachloride, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus enhances the yield of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

    Oxidation: Benzaldehyde

    Reduction: Benzyl alcohol

    Substitution: Various substituted products depending on the nucleophile used

Properties

IUPAC Name

2-benzyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZACLYPEFCREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059230
Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-49-5
Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-benzyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-benzyl-1,3-dioxolane described in the research?

A1: The research highlights a novel, efficient, and regioselective method for synthesizing this compound. This method utilizes a palladium-tetra-phosphine catalyst in a Heck reaction with ethylene glycol vinyl ether, followed by ketalization [, ]. The reaction demonstrates high selectivity towards the β-arylation product, even with sterically hindered aryl bromides []. This method offers an advantage over traditional methods, potentially leading to more efficient production of this valuable compound.

Q2: What are the advantages of using the described palladium-tetra-phosphine catalyst in the synthesis?

A2: The palladium-tetra-phosphine catalyst, specifically [PdCl(C3H5)]2/cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphanyl)methyl]cyclopentane, offers several advantages []:

    Q3: Are there any applications of the synthesized this compound mentioned in the research?

    A3: While the research primarily focuses on the synthesis of this compound, one study demonstrates its application in a catalytic reaction []. The synthesized compound serves as a precursor for the preparation of a magnetic iron-carbon composite (Fe/C) material from avocado seeds. This Fe/C material exhibits catalytic activity in the hydroalkoxylation of phenylacetylene with ethylene glycol, yielding this compound as the product.

    1. Direct synthesis of protected arylacetaldehydes by palladium-tetra-phosphine-catalyzed arylation of ethyleneglycol vinylether.
    2. Hydrothermal Synthesis of Biomass-Derived Magnetic Carbon Composites for Adsorption and Catalysis.

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